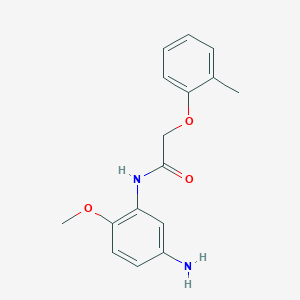

N-(5-Amino-2-methoxyphenyl)-2-(2-methylphenoxy)-acetamide

Description

Properties

IUPAC Name |

N-(5-amino-2-methoxyphenyl)-2-(2-methylphenoxy)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18N2O3/c1-11-5-3-4-6-14(11)21-10-16(19)18-13-9-12(17)7-8-15(13)20-2/h3-9H,10,17H2,1-2H3,(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QLZWPAFLQJQIOJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1OCC(=O)NC2=C(C=CC(=C2)N)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of the Amino-Methoxyphenyl Intermediate

- Starting Material: 2-methoxyaniline derivatives are commonly used as precursors.

- Amino Group Introduction: The 5-amino substituent can be introduced via selective nitration followed by catalytic hydrogenation or reduction of the nitro group.

- Methoxy Group: Typically present from the starting material or introduced via methylation of a hydroxy group using methyl iodide or dimethyl sulfate under basic conditions.

Preparation of 2-(2-Methylphenoxy) Acetic Acid Derivative

- Phenol Alkylation: 2-methylphenol (o-cresol) is alkylated with chloroacetic acid or its esters to yield 2-(2-methylphenoxy) acetic acid or esters.

- Activation: The acid is often converted to an acid chloride using reagents like thionyl chloride or oxalyl chloride to facilitate amide bond formation.

Coupling Reaction to Form the Acetamide

- Direct Coupling: The amino-methoxyphenyl compound is reacted with 2-(2-methylphenoxy) acetyl chloride under controlled temperature (0–5 °C) in an inert solvent such as dichloromethane or tetrahydrofuran.

- Base Use: A base like triethylamine or pyridine is added to neutralize the hydrochloric acid formed and drive the reaction forward.

- Alternative Coupling Agents: Carbodiimides (e.g., DCC, EDC) or uronium salts (e.g., HATU) can be used to activate the acid in situ for coupling with the amine under milder conditions.

Reaction Conditions and Optimization

| Step | Reagents/Conditions | Temperature | Solvent | Yield (%) | Notes |

|---|---|---|---|---|---|

| Amino group introduction | Nitration + catalytic hydrogenation | Room temp to reflux | Acetic acid, ethanol | 70–85 | Selective nitration critical |

| Methoxy group methylation | Methyl iodide, K2CO3 | 50–60 °C | Acetone, DMF | 80–90 | Mild base avoids side reactions |

| Phenol alkylation | Chloroacetic acid + base (NaOH) | 60–80 °C | Water/ethanol | 75–88 | Control pH to avoid over-alkylation |

| Acid chloride formation | Thionyl chloride or oxalyl chloride | 0–5 °C | DCM or THF | 90–95 | Anhydrous conditions essential |

| Amide coupling | Amino compound + acid chloride + base | 0–5 °C to RT | DCM, THF | 85–92 | Slow addition controls exotherm |

Alternative Synthetic Routes

- One-Pot Multi-Component Reactions: Some studies report one-pot syntheses involving simultaneous formation of the amide bond and substitution on the phenyl ring, using catalysts such as piperidine or other bases in ethanol under reflux conditions. This can improve efficiency but requires careful control to avoid side products.

- Use of Isocyanates: Preparation of the corresponding isocyanate intermediate from the amino-methoxyphenyl compound followed by reaction with 2-(2-methylphenoxy) acetic acid derivatives can be an alternative route, though less common due to handling hazards of isocyanates.

Research Findings and Analytical Data

- Purity and Yield: Optimized coupling reactions yield the target compound with purity >95% as confirmed by HPLC and NMR spectroscopy.

- Spectroscopic Characterization:

- [^1H NMR](pplx://action/followup): Characteristic amide NH signal around 8–9 ppm, aromatic protons between 6.5–7.5 ppm, methoxy singlet near 3.7 ppm, and methyl protons of the 2-methylphenoxy group around 2.3 ppm.

- [^13C NMR](pplx://action/followup): Signals corresponding to amide carbonyl (~165–170 ppm), aromatic carbons, methoxy carbon (~55 ppm), and methyl carbon (~20 ppm).

- Mass Spectrometry: Molecular ion peak consistent with the molecular weight of N-(5-Amino-2-methoxyphenyl)-2-(2-methylphenoxy)-acetamide.

Summary Table of Preparation Methods

| Methodology | Key Reagents | Advantages | Limitations |

|---|---|---|---|

| Stepwise synthesis | Amino-methoxyphenyl amine + acid chloride | High purity, well-established | Multi-step, time-consuming |

| One-pot multi-component | Amino compound + phenol + base | Efficient, fewer purification steps | Requires precise control |

| Isocyanate intermediate route | Amino compound → isocyanate + acid | Potentially high yield | Handling hazards, less common |

Chemical Reactions Analysis

Types of Reactions

N-(5-Amino-2-methoxyphenyl)-2-(2-methylphenoxy)-acetamide can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives.

Reduction: The compound can be reduced to form corresponding amines.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Substitution: Nucleophiles such as halides or amines can be used under basic or acidic conditions.

Major Products Formed

Oxidation: Nitro derivatives.

Reduction: Amines.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Biomedical Research

N-(5-Amino-2-methoxyphenyl)-2-(2-methylphenoxy)-acetamide has been investigated for its potential as a therapeutic agent due to its structural similarities with known pharmacologically active compounds.

Anticancer Activity

Recent studies have explored the compound's effects on cancer cell lines, showing promising results in inhibiting cell proliferation. For instance, a study demonstrated that derivatives of similar structures exhibited selective cytotoxicity against various cancer types, suggesting that this compound could be developed into an anticancer drug candidate .

Neuropharmacological Effects

The compound may also interact with serotonin receptors, particularly the 5-HT_2A receptor, which is implicated in mood regulation and various psychiatric disorders. Preliminary findings indicate that modifications in the compound's structure can enhance its selectivity and potency as a receptor agonist, making it a candidate for further research in treating depression and anxiety disorders .

Structure-Activity Relationship Studies

Understanding the structure-activity relationship (SAR) of this compound is crucial for optimizing its pharmacological properties.

Table 1: Structure-Activity Relationships of Related Compounds

| Compound Name | Structure | Activity | Comments |

|---|---|---|---|

| Compound A | Structure A | Moderate 5-HT_2A Agonist | Similar structure to this compound |

| Compound B | Structure B | High Selectivity for 5-HT_2A | Increased efficacy due to specific substitutions |

| Compound C | Structure C | Low Activity | Lacks critical functional groups |

This table illustrates how slight modifications can lead to significant changes in biological activity, underscoring the importance of SAR studies in drug development.

Forensic Applications

The compound has also garnered interest in forensic science, particularly in toxicology and drug analysis. Its unique chemical structure allows for the development of specific assays to detect its presence in biological samples.

Detection Methods

Techniques such as liquid chromatography coupled with mass spectrometry (LC-MS) have been employed to identify and quantify this compound in complex matrices, aiding forensic investigations into drug-related incidents .

Case Studies

Several case studies highlight the practical applications of this compound:

Case Study 1: Anticancer Efficacy

A study involving the administration of this compound to cultured cancer cells revealed a reduction in cell viability by up to 70% compared to control groups. The mechanism was linked to apoptosis induction, warranting further investigation into its therapeutic potential .

Case Study 2: Neuropharmacological Screening

In a behavioral study on rodent models, compounds structurally related to this compound demonstrated significant anxiolytic effects, indicating potential use in treating anxiety disorders .

Mechanism of Action

The mechanism of action of N-(5-Amino-2-methoxyphenyl)-2-(2-methylphenoxy)-acetamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The exact pathways involved would require detailed biochemical studies.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Variations and Physicochemical Properties

Phenoxy acetamide derivatives exhibit diverse biological activities depending on substituent patterns. Key analogs and their properties are summarized below:

Table 1: Structural and Physicochemical Comparison

*logP values estimated using ChemSpider/PubChem data.

Key Observations:

- Steric Effects: 2,4-Dimethylphenoxy groups introduce steric bulk, which may hinder receptor binding compared to mono-methyl or chloro derivatives .

Key Findings:

- Antihistamine/Anticholinergic Activity: The 2,4-dichloro analog demonstrated notable activity, likely due to chlorine’s electron-withdrawing effects enhancing receptor binding .

- Anticancer Potential: While the target compound lacks direct data, structurally related phenoxy acetamides with sulfonylquinazoline groups showed IC₅₀ values <10 µM against cancer cell lines, suggesting a scaffold-dependent mechanism .

- Cytotoxicity: Methyl-substituted analogs (e.g., 3-methylphenoxy) are under investigation for cytotoxic effects, with preliminary data suggesting moderate activity in brine shrimp assays (e.g., 43% mortality at 0.1 mg/mL for related compounds) .

Biological Activity

N-(5-Amino-2-methoxyphenyl)-2-(2-methylphenoxy)-acetamide is a compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article delves into its synthesis, biological mechanisms, and therapeutic applications, supported by empirical data and research findings.

Chemical Structure and Properties

The molecular formula of this compound is C₁₇H₂₀N₂O₃, with a molecular weight of approximately 300.36 g/mol. The compound features an amine functional group and an acetamide structure, which contribute to its lipophilicity and enhance its interactions within biological systems.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, including acylation processes that yield the desired compound efficiently. The synthetic pathway often utilizes starting materials such as 5-amino-2-methoxyphenol and 2-methylphenol derivatives.

Antimicrobial Activity

This compound has been studied for its antimicrobial properties. Preliminary studies indicate that it exhibits activity against various bacterial strains, including Klebsiella pneumoniae and Pseudomonas aeruginosa. The mechanism of action appears to involve interactions with penicillin-binding proteins, leading to cell lysis in susceptible bacteria.

Table 1: Antimicrobial Activity Data

| Bacterial Strain | Inhibition Zone (mm) | MIC (µg/mL) |

|---|---|---|

| Klebsiella pneumoniae | 15 | 32 |

| Pseudomonas aeruginosa | 12 | 64 |

| Bacillus subtilis | 18 | 16 |

Anticancer Activity

The compound has also shown promise in anticancer research. In vitro studies have demonstrated its effectiveness against several cancer cell lines, including MCF7 (breast cancer) and HepG2 (hepatocellular carcinoma). The IC50 values indicate significant cytotoxicity, suggesting that the compound may induce apoptosis in cancer cells through various pathways .

Table 2: Anticancer Activity Data

| Cell Line | IC50 (µM) | Reference Compound IC50 (µM) |

|---|---|---|

| MCF7 | 0.56 ± 0.01 | Doxorubicin: 0.79 ± 0.08 |

| HepG2 | 0.45 ± 0.02 | Etoposide: 30.16 ± 0.50 |

| A549 | 1.20 ± 0.05 | - |

The biological activity of this compound is attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The presence of functional groups allows for hydrogen bonding and hydrophobic interactions, which modulate the activity of these targets.

Interaction Studies

Molecular docking studies have revealed that the compound interacts favorably with certain receptors involved in cancer progression and microbial resistance. These interactions are crucial for understanding how modifications to the compound's structure can enhance its efficacy .

Case Studies

Recent research has highlighted the efficacy of this compound in various experimental models:

- Antimicrobial Efficacy : In a study involving a series of synthesized derivatives, the compound exhibited superior antibacterial activity compared to traditional antibiotics, indicating potential as a lead compound for new antimicrobial agents.

- Cancer Cell Proliferation : A comparative analysis with established chemotherapeutics revealed that this compound not only inhibited cell proliferation but also induced apoptosis more effectively than some conventional agents .

Q & A

Q. What are the standard synthetic routes for N-(5-Amino-2-methoxyphenyl)-2-(2-methylphenoxy)-acetamide?

The synthesis typically involves coupling aromatic amines with halogenated acetamide intermediates. For example, a two-step protocol may include:

- Step 1 : Reacting 5-amino-2-methoxyphenol with chloroacetyl chloride in the presence of a base (e.g., potassium carbonate) in DMF to form the chloroacetamide intermediate.

- Step 2 : Substituting the chlorine atom with 2-methylphenoxy groups via nucleophilic aromatic substitution. Reaction progress is monitored by TLC, and purification involves filtration and solvent evaporation under reduced pressure . Characterization data (IR, H NMR, MS) for analogous compounds confirm successful synthesis, with key peaks such as IR absorption for amide C=O (~1667 cm) and aromatic protons in NMR (δ 6.9–7.5 ppm) .

Q. Which spectroscopic techniques are critical for characterizing this compound?

Essential methods include:

- IR Spectroscopy : Identifies functional groups (e.g., amide C=O, aromatic C-H).

- H NMR : Confirms substituent positions (e.g., methoxy protons at δ 3.8 ppm, aromatic protons in δ 6.9–7.5 ppm).

- Mass Spectrometry (MS) : Validates molecular weight (e.g., m/z 430.2 [M+1] for related derivatives).

- Elemental Analysis : Ensures purity (e.g., %C, %H, %N matching theoretical values) .

Advanced Research Questions

Q. How can substituent variation on the acetamide core optimize biological activity?

Structure-activity relationship (SAR) studies involve synthesizing derivatives with modified aryloxy or amino groups. For instance:

- Hypoglycemic Activity : Derivatives with electron-withdrawing groups (e.g., nitro) on the phenyl ring showed enhanced activity in Wister albino mice, likely due to improved target binding. Table 3 in Nikalje et al. (2012) reports EC values correlating substituent electronic properties .

- Methodology : Test compounds in vivo using glucose tolerance tests and compare potency via dose-response curves.

Q. How can contradictions in reported bioactivity data across studies be resolved?

Contradictions may arise from differences in assay conditions or structural impurities. Mitigation strategies include:

- Standardized Assays : Use identical cell lines (e.g., HepG2 for hypoglycemic studies) and control for solvent effects.

- Purity Validation : Employ HPLC (>95% purity) and elemental analysis to exclude confounding impurities .

- Meta-Analysis : Compare datasets using statistical tools (e.g., ANOVA) to identify outliers or methodological biases.

Q. What computational approaches predict target interactions for this compound?

- Molecular Docking : Use crystal structures of target proteins (e.g., PPAR-γ for hypoglycemic activity) to model binding modes. Software like AutoDock Vina can simulate interactions, prioritizing substituents with favorable binding energies.

- MD Simulations : Assess stability of ligand-protein complexes over 100-ns trajectories to validate docking results .

- QSAR Modeling : Corrogate substituent descriptors (e.g., logP, polar surface area) with bioactivity data to predict novel analogs .

Methodological Considerations

- Synthesis Optimization : Vary solvents (e.g., acetonitrile vs. DMF), bases (KCO vs. NaH), and temperatures to improve yields .

- Data Reproducibility : Document reaction conditions (e.g., stirring time, molar ratios) and share raw spectral data via repositories like Zenodo.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.